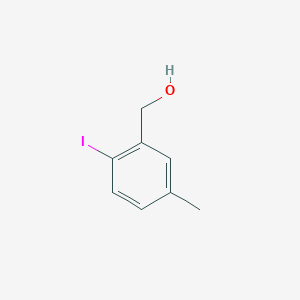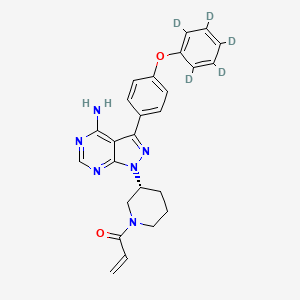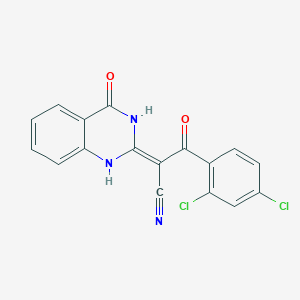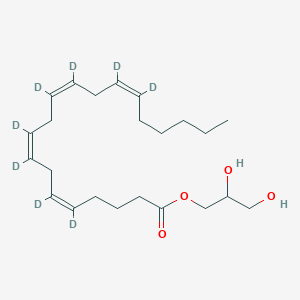
(2-Iodo-5-methylphenyl)methanol
Overview
Description
(2-Iodo-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring with a methyl group at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 2-methylphenol followed by the reduction of the resulting bromo compound to introduce the iodine atom.
Direct Iodination: Another method involves the direct iodination of 2-methylphenol using iodine in the presence of an oxidizing agent.
Industrial Production Methods: The industrial production of This compound typically involves large-scale bromination and reduction processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
(2-Iodo-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding iodo compound.
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include nucleophiles such as ammonia or halides.
Major Products Formed:
Oxidation: 2-Iodo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzoic acid.
Reduction: 2-Iodo-5-methylphenylmethane.
Substitution: 2-Amino-5-methylphenylmethanol or 2-Fluoro-5-methylphenylmethanol.
Scientific Research Applications
(2-Iodo-5-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Iodo-5-methylphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl and iodine groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2-Iodo-5-methylphenyl)methanol: can be compared with other similar compounds, such as:
(2-Bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of iodine.
(2-Chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of iodine.
(2-Iodo-3-methylphenyl)methanol: Similar structure but with the methyl group at the 3rd position instead of the 5th.
Uniqueness: The presence of the iodine atom in This compound imparts unique chemical properties, such as higher reactivity compared to bromine or chlorine, making it particularly useful in certain chemical reactions and applications.
Properties
IUPAC Name |
(2-iodo-5-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJTVRIVOAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)



![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)
![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)


![trisodium;4-[(2Z)-2-[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxo-3,6-disulfonatonaphthalen-2-ylidene]hydrazinyl]benzoate](/img/structure/B8058605.png)
![1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B8058611.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8058642.png)
